Quinocetone
Description
Context within Quinoxaline (B1680401) 1,4-Dioxide (QdNO) Derivatives Research
Quinocetone (B1679962) belongs to a class of heterocyclic compounds known as quinoxaline 1,4-dioxides (QdNOs). frontiersin.org These compounds are characterized by a core structure consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with two N-oxide groups on the pyrazine ring. frontiersin.org Research into QdNOs has been active for over five decades, driven by their wide spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor properties. nih.govmdpi.com The antibacterial activity of QdNOs was first reported in 1943. nih.gov
The presence of the two N-oxide groups is a key determinant of the pharmaceutical properties of these compounds. mdpi.comresearchgate.net These groups can undergo bioreductive activation, a process that is central to their biological effects. nih.gov This characteristic has made QdNOs a promising scaffold for the development of new drugs in both human and veterinary medicine. nih.govmdpi.com
This compound (3-Methyl-2-(3-phenyl-2-propenoyl)-quinoxaline-1,4-dioxide) is a prominent member of this family, alongside other well-studied derivatives like Carbadox (B606473), Olaquindox (B1677201), and Mequindox (B78584). nih.govresearchgate.net These compounds have been widely investigated and used as antimicrobial growth-promoting agents in animal husbandry to improve production efficiency. nih.govnih.gov this compound, specifically, is noted for its activity against various bacteria, including Brachyspira hyodysenteriae, Salmonella, and E. coli. nih.gov The research on this compound and its counterparts is often comparative, examining their relative efficacy and mechanisms of action. researchgate.netplos.org The core quinoxaline 1,4-dioxide structure is essential for the antibacterial activity, as the removal of the N-oxide groups typically results in a loss of this function. plos.org
| Compound Name | Primary Application/Research Focus | Key Research Findings |
|---|---|---|
| This compound (QCT) | Growth promoter and antibacterial agent in livestock and aquaculture. nih.govcaas.cn | Effective against Gram-negative bacteria like E. coli and Salmonella; also active against Brachyspira hyodysenteriae. nih.govfrontiersin.org |
| Carbadox (CBX) | Growth promoter and treatment for swine dysentery. nih.gov | Good antibacterial effect against Salmonella and other Gram-negative bacteria. nih.gov Its use has been banned in some regions due to toxicological concerns. nih.govoup.com |
| Olaquindox (OLA) | Antibacterial growth promoter for livestock. nih.gov | Inhibits DNA synthesis in bacteria. plos.org Its use is also restricted in some areas. oup.com |
| Mequindox (MEQ) | Antibacterial agent, particularly against Salmonella. nih.gov | Widely used in China as a veterinary medication and feed additive. nih.gov |
| Cyadox (CYA) | Newer generation QdNO developed as a potentially safer alternative. plos.org | Considered a potentially safe member of the QdNO family based on microbiological safety evaluations. plos.orgfrontiersin.org |
Historical Trajectory and Evolution of Research Focus on this compound
The development of this compound represents a significant achievement in veterinary drug research, particularly in China. It was developed by the Lanzhou Institute of Husbandry and Pharmaceutical Sciences of the Chinese Academy of Agricultural Sciences after more than two decades of effort by three generations of scientists. caas.cn In 2003, this compound was approved by the Ministry of Agriculture of P. R. China and received the national first-class certificate for a new veterinary drug, marking it as a compound with independent intellectual property rights. nih.govcaas.cn
Initially, research and application focused on this compound's efficacy as a growth promoter and its ability to control diseases in livestock, poultry, and aquatic animals. nih.govcaas.cn Early studies established its effectiveness in promoting weight gain and improving feed efficiency in pigs, chickens, and fish, as well as reducing the incidence of diarrhea. caas.cn The synthesis process was also a key area of research, with a focus on developing efficient methods that resulted in high yields and product purity, making it suitable for large-scale production. caas.cngoogle.com
Over time, as the use of this compound became more widespread, the research focus evolved significantly. caas.cn While initial studies confirmed its growth-promoting benefits, subsequent research delved deeper into its pharmacological and toxicological profiles. The scientific community began to investigate the compound's mechanism of action, metabolism, and potential for toxicity. oup.comacs.org This shift led to numerous studies on its metabolic pathways in different animal species, identifying a large number of metabolites. acs.org For example, 56 metabolites of this compound have been identified in various animals. acs.org This later phase of research has concentrated on understanding the molecular mechanisms behind its biological effects, including how it induces oxidative stress and damages DNA in cells, which are believed to be linked to its antibacterial action. frontiersin.orgoup.comresearchgate.net The evolution of research from efficacy to mechanistic and safety evaluation reflects a maturing understanding of the compound and a greater emphasis on food safety and the potential risks associated with veterinary drug residues. researchgate.net
| Period | Research Focus | Key Developments/Findings |
|---|---|---|
| Pre-2003 | Development and Synthesis | Developed by the Lanzhou Institute of Husbandry and Pharmaceutical Sciences over more than 20 years. caas.cn Research focused on creating an efficient and scalable synthesis process. google.com |
| 2003 | Regulatory Approval | Approved as a national first-class new veterinary drug in China for use as a feed additive. nih.govcaas.cn |
| Early to Mid-2000s | Efficacy and Application | Widespread application in Chinese animal husbandry and aquaculture. caas.cn Studies confirmed significant growth promotion and disease reduction in pigs, poultry, and fish. caas.cn |
| Late 2000s to Present | Mechanism of Action, Metabolism, and Toxicology | Increased focus on understanding how this compound works at a molecular level. oup.com Extensive studies on its metabolism, identifying numerous metabolites in different species. acs.org Investigations into its genotoxicity and effects on cellular processes like oxidative stress and apoptosis. oup.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKWXGMNRWVQHX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Structural Investigations of Quinocetone
Elucidation of Synthetic Pathways for Quinocetone (B1679962)
The synthesis of this compound and its derivatives involves multi-step chemical reactions, starting from readily available precursors. Several synthetic routes have been developed to improve yield, purity, and cost-effectiveness. google.comgoogle.comshd-pub.org.rs
Principal Reaction Routes and Precursors
A common synthetic pathway for this compound starts with the oxidation of o-nitroaniline to produce benzofurazan (B1196253) oxide. shd-pub.org.rs This intermediate then reacts with acetylacetone (B45752) in the presence of a base like triethylamine (B128534) to yield 2-acetyl-3-methyl-quinoxaline-1,4-dioxide. shd-pub.org.rs The final step involves a condensation reaction of this quinoxaline (B1680401) derivative with benzaldehyde (B42025). nih.govnih.govshd-pub.org.rs
One improved method utilizes 4-(dimethylamino)pyridinium (B8497252) acetate (B1210297) as a catalyst for the condensation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide with benzaldehyde, resulting in a high yield of this compound (95%). shd-pub.org.rs Another patented method describes the reaction of acetoquine with benzaldehyde in methanol, using ethanolamine (B43304) as a catalyst, which is reported to be cost-effective and produce high-purity this compound. google.com The reaction is typically carried out at a temperature of 38 to 45°C for 8 to 48 hours. google.com
A different approach involves the use of a methanol-water mixture as a solvent for the reaction of 3-methyl-2-acetyl quinoxaline-1,4-dioxide, which is reported to shorten reaction time and increase the production rate. google.com
The key precursors for these synthetic routes are:
o-nitroaniline shd-pub.org.rs
Acetylacetone nih.govnih.govshd-pub.org.rs
Benzaldehyde nih.govnih.govgoogle.comshd-pub.org.rs
Acetoquine (3-methyl-2-acetyl quinoxaline-1,4-dioxide) google.comgoogle.com
The following table summarizes some of the reported synthetic methods for this compound.
| Starting Materials | Catalyst/Solvent | Key Reaction Step | Yield | Reference |
| o-nitroaniline, acetylacetone, benzaldehyde | Triethylamine, 4-(dimethylamino)pyridinium acetate | Condensation | 95% | shd-pub.org.rs |
| Acetoquine, benzaldehyde | Ethanolamine/Methanol | Condensation | 85-86% | google.com |
| 3-methyl-2-acetyl quinoxaline-1,4-dioxide | Sodium carbonate/Methanol-water | Condensation | Not specified | google.com |
Methodologies for Isotopic Labeling of this compound
Isotopic labeling is a crucial technique for studying the metabolic fate and mechanism of action of compounds like this compound. creative-proteomics.comsigmaaldrich.com While specific studies on the isotopic labeling of this compound are not extensively detailed in the provided search results, general methodologies for labeling similar molecules can be inferred.
Stable isotopes such as ¹³C and ¹⁵N are commonly incorporated into molecules for metabolic studies. creative-proteomics.comsigmaaldrich.com For a compound like this compound, this could be achieved by using isotopically labeled precursors in the synthesis. For instance, ¹³C-labeled benzaldehyde or ¹³C-labeled acetylacetone could be used to introduce the label into specific positions of the this compound molecule.
Nontargeted stable isotope labeling, for example using ¹³C-glycerol, is another approach that can be used to label nascent proteins and study the effects of a compound on protein synthesis. nih.gov This technique could be applied to understand the broader biological impacts of this compound.
Synthesis and Characterization of this compound Metabolites and Structurally Analogous Compounds
The synthesis of this compound metabolites is essential for understanding its biotransformation and toxicological profile. nih.gov The primary metabolic pathways for quinoxaline 1,4-dioxides like this compound involve the reduction of the N-oxide groups. nih.govchemicalbook.com
The reduction of synthesized this compound with sodium dithionite (B78146) can produce its deoxy derivatives, namely 1-(3-methyl-4-oxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one and 1-(3-methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one, with high yields. shd-pub.org.rs These represent potential metabolites formed by the reduction of the N-oxide groups. Other major metabolites identified in animal studies include dideoxythis compound and 3-methylquinoxaline-2-carboxylic acid. akjournals.comacs.org The synthesis of these metabolites, such as dedioxoquinenone, has been reported for use as analytical standards. akjournals.com
Structurally analogous compounds of this compound have also been synthesized to investigate structure-activity relationships. nih.govnih.gov These analogs are typically created by performing an aldol (B89426) condensation of 2-acetyl-3-methylquinoxaline-1,4-dioxide with various aromatic aldehydes, which introduces different substituents on the phenyl ring. nih.govnih.gov
The characterization of these synthesized compounds is typically performed using techniques such as ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm their chemical structures. shd-pub.org.rsshd-pub.org.rs
Structure-Activity Relationship (SAR) Studies in this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided insights into the key structural features responsible for their biological effects. nih.govnih.govresearchgate.netresearchgate.net
Influence of Specific Molecular Moieties on Biological Activities
The biological activity of quinoxaline-1,4-dioxide derivatives is significantly influenced by specific molecular moieties. researchgate.net
N-oxide Groups: The N-oxide groups are considered a primary "toxicophore" and are crucial for the biological activity of quinoxaline-1,4-dioxides. nih.govnih.govresearchgate.net The reduction of these N-oxide groups often leads to a loss of antibacterial activity. nih.govresearchgate.net
2-Propenyl Group: The 2-propenyl group in the this compound structure has been identified as another important toxicophore. nih.govnih.gov This moiety plays a significant role in the compound's cytotoxicity. nih.govnih.gov
Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring can modulate the biological activity of these compounds. researchgate.net
Role of Electronic Substituents in Modulating Compound Potency
The electronic properties of substituents on the arylidene aryl ring of this compound analogs can significantly affect their biological potency. nih.govnih.gov Both electron-donating and electron-withdrawing groups have been studied to understand their impact.
Different electronic substituents on the arylidene aryl ring can alter the electronic arrangement of the 2-propenyl and N→O groups, thereby influencing the compound's cytostatic potency. nih.govnih.govbiocrick.com For instance, the introduction of chloro and nitro groups (electron-withdrawing) or dimethylamino, hydroxy, and methoxy (B1213986) groups (electron-donating) into the arylidene aryl ring of this compound analogs has been shown to affect their biological activity. nih.gov Studies on other quinoxaline derivatives have shown that the presence of a halogen atom or a sulfonamide group can be favorable for cytotoxicity against cancer cell lines. researchgate.net
Advanced Analytical Methodologies for Quinocetone and Its Metabolites
Chromatographic and Mass Spectrometric Techniques for Quantitative Determination
Chromatography and mass spectrometry form the cornerstone of quantitative analysis for quinocetone (B1679962). These techniques allow for the separation of the parent compound from its metabolites and from complex biological matrix components, followed by their precise detection and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for the simultaneous determination of this compound (QTN) and its metabolites. rsc.orgnih.gov This technique offers high sensitivity and specificity, making it ideal for residue analysis in edible tissues and biological fluids. rsc.orgnih.gov
Researchers have developed LC-MS/MS methods to quantify QTN and its major metabolites—such as 1-desoxythis compound (or de-monoxy-quinocetone, DMO-QTN), di-deoxythis compound (or de-dioxy-quinocetone, DDI-QTN), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), and the carbonyl reduced metabolite from di-deoxythis compound—in various animal tissues including chicken, swine, and aquatic products. rsc.orgnih.govscau.edu.cnresearchgate.net The general workflow involves sample extraction, often using solvents like acetonitrile (B52724), chloroform, or ethyl acetate (B1210297), followed by a cleanup step using solid-phase extraction (SPE) with cartridges like Oasis MAX or HLB. nih.govscau.edu.cnchromatographyonline.com
The chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution program with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. nih.govnih.gov Detection is performed by a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. rsc.orgnih.gov The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification of the target analytes. rsc.orgnih.govnih.gov For instance, a UPLC-MS/MS method was developed for determining this compound and its 11 metabolites in chicken and pork, showcasing the technique's capacity for comprehensive analysis. researchgate.net
The reliability of any quantitative method depends on rigorous validation. For this compound analysis, methods are validated according to established criteria to ensure their accuracy, precision, and robustness across different biological matrices like muscle, liver, kidney, fat, and plasma. rsc.orgnih.govscau.edu.cn
Key validation parameters include:
Linearity: Calibration curves for this compound and its metabolites consistently show good linearity, with correlation coefficients (r or r²) typically greater than 0.98 or 0.99 within the tested concentration ranges (e.g., 2–500 µg/kg or 5–500 µg/L). rsc.orgnih.govchromatographyonline.comakjournals.com
Accuracy: The accuracy of the methods is assessed through recovery experiments at different spiking levels. Reported recoveries are generally high, often ranging from 77.1% to 95.2% in chicken tissues and 69.1% to 113.3% in chicken and pork. nih.govresearchgate.net In chicken liver and muscle, recoveries have been documented between 95% and 108%. rsc.org
Precision: Precision is evaluated by calculating the intra- and inter-day relative standard deviations (RSDs). These values are consistently low, typically below 15%, indicating good reproducibility of the methods. nih.govresearchgate.net
Sensitivity: The methods demonstrate excellent sensitivity with low limits of detection (LOD) and limits of quantification (LOQ). For example, in chicken plasma, LODs were as low as 0.002 µg/mL for QTN and DMO-QTN. nih.gov In chicken tissues, decision limits ranged from 0.24 to 0.76 µg/kg. nih.gov A method for swine liver reported LODs between 0.30 and 2.51 µg/kg for 13 different target compounds. chromatographyonline.com
The table below summarizes the validation parameters from a representative LC-MS/MS method for the determination of this compound and its metabolites in chicken tissues. rsc.org
| Parameter | This compound (QTN) | De-monoxy-quinocetone (DMO-QTN) | De-dioxy-quinocetone (DDI-QTN) |
| Linearity Range | 2–500 µg/kg | 2–500 µg/kg | 2–500 µg/kg |
| Limit of Detection (LOD) | ≤0.003 µg/g | ≤0.003 µg/g | ≤0.003 µg/g |
| Limit of Quantification (LOQ) | ≤0.010 µg/g | ≤0.010 µg/g | ≤0.010 µg/g |
| Recovery | 95% - 108% | 95% - 108% | 95% - 108% |
| Intra- & Inter-assay CVs | <10% | <10% | <10% |
High-performance liquid chromatography (HPLC) is a fundamental tool for metabolic profiling, which aims to identify the full range of metabolites of a parent compound. mdpi.comiqvia.com When coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), HPLC becomes a powerful platform for identifying previously unknown metabolites. nih.gov
A study using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS) investigated the metabolites of this compound in swine urine. nih.gov This comprehensive approach led to the identification of 31 metabolites, many of which were reported for the first time. nih.gov The results indicated that the primary metabolic pathways for this compound in swine involve the reduction of the N-O group at position 1 and hydroxylation reactions on the methyl group, the side chain, or the benzene (B151609) ring. nih.gov This demonstrates the extensive metabolism of this compound and highlights the production of 1-desoxythis compound and its hydroxylated derivatives as major biotransformation products. nih.govresearchgate.net In other studies, HPLC combined with ultraviolet (HPLC-UV) detection has also been used to quantify major metabolites in tissues from pigs, broilers, and carp (B13450389). researchgate.net
Development and Validation of Analytical Methods for Biological Matrices
Omics-Based Methodologies in this compound Research
Beyond quantitative analysis, 'omics' technologies provide a broader, systems-level view of the biological effects of this compound. These approaches analyze the global changes in genes (genomics) and proteins (proteomics) in response to exposure to the compound.
Genomic profiling involves the analysis of an organism's complete set of DNA (genome) to identify changes in gene expression or structure. numberanalytics.comillumina.com DNA microarray analysis is a key technique in this field, allowing for the simultaneous monitoring of the expression levels of thousands of genes. wikipedia.orghee.nhs.uk
In this compound research, microarray analysis has been employed to understand the molecular mechanisms behind its toxic effects. nih.gov A study using human adrenocortical (NCI-H295R) cells exposed to this compound utilized microarrays to analyze the resulting gene expression profiles. nih.gov The analysis revealed that this compound significantly altered the expression of genes involved in key biological pathways. nih.gov Specifically, important molecular targets identified included ABCG1 and SREBF1, which are related to cholesterol biosynthesis and metabolism, and CYP17A1, NR4A2, and G6PD, which are associated with aldosterone (B195564) biosynthesis. nih.gov These findings suggest that this compound's impact on aldosterone production may be mediated through the disruption of these genetic pathways. nih.gov
Proteomic profiling focuses on the large-scale study of proteins, particularly their structures and functions. frontiersin.org Matrix-assisted laser desorption/ionization time-of-flight/time-of-flight (MALDI-TOF/TOF) mass spectrometry is a powerful technique for proteomic analysis, enabling the identification and characterization of proteins from complex biological samples. nih.govplos.org
In the context of this compound research, proteomic profiling has been used in conjunction with genomic analysis to provide a more complete picture of its cellular impact. nih.gov In the same study on NCI-H295R cells, MALDI-TOF/TOF mass spectrometry was used to analyze the protein expression profiles after this compound exposure. nih.gov This approach successfully identified 29 and 32 differentially expressed protein spots at two different concentrations of this compound. nih.gov The proteomic data complemented the genomic findings and suggested the involvement of specific signaling pathways, such as the PKC, ERK, JNK, and p38MAPK pathways, in the cellular response to this compound, including apoptosis and the reduction of aldosterone production. nih.govplos.org
The table below highlights key genes and proteins identified through omics-based research on this compound's effects in NCI-H295R cells. nih.gov
| Methodology | Key Findings | Implicated Biological Process |
| Genomic Profiling (Microarray) | Altered expression of genes: ABCG1, SREBF1, CYP17A1, NR4A2, G6PD | Cholesterol biosynthesis & metabolism, Aldosterone biosynthesis |
| Proteomic Profiling (MALDI TOF/TOF MS) | Identification of 32 differentially expressed proteins | Involvement of PKC, ERK, JNK, and p38MAPK signaling pathways |
Mechanistic Research on Cellular and Molecular Interactions of Quinocetone
Elucidation of Molecular Targets and Intracellular Signaling Pathways
The biological effects of quinocetone (B1679962) are rooted in its ability to interact with and modulate various intracellular components and signaling pathways. uu.nlum.edu.mtpatnawomenscollege.in Research has identified that QCT can alter gene and protein expression, interfere with hormonal biosynthesis, and engage critical kinase signaling cascades that govern cell fate. researchgate.netresearchgate.net
This compound exposure leads to significant alterations in the expression of genes and proteins involved in crucial cellular processes like DNA replication and repair, cell cycle control, and apoptosis. nih.gov In vitro studies using HepG2 cells have shown that this compound can alter the gene expression of Proliferating Cell Nuclear Antigen (PCNA), Gadd45, and topoisomerase II (topo II). oup.comresearchgate.net Furthermore, it has been found to cause mutations in mitochondrial DNA genes such as COX1, COX3, and ATP6, which can impact the mitochondrial respiratory chain's function. oup.comresearchgate.net
Research has also identified 160 this compound-responsive genes in HepG2 cells, including NAD(P)H dehydrogenase, quinone 1, and prolyl 4-hydroxylase, beta polypeptide, which are associated with cell proliferation, glucose metabolism, oxidative stress, and apoptosis. nih.gov The expression of c-MYC, a proto-oncogene, is also reportedly affected, suggesting a link to the mitochondrial apoptotic pathway. nih.gov Additionally, this compound has been shown to suppress the Wnt1/β-catenin signaling pathway, further contributing to its effects on cell fate. nih.gov In response to cellular stress induced by QCT, the expression of transcription factor Nrf2 and its downstream target Heme Oxygenase-1 (HO-1) is also modulated. mdpi.comnih.gov
Table 1: Genes and Proteins Modulated by this compound
| Gene/Protein | Cellular Process | Observed Effect of this compound | Reference |
| PCNA | DNA Replication/Repair | Altered Expression | oup.com, researchgate.net |
| Gadd45 | DNA Repair, Cell Cycle Arrest | Altered Expression | oup.com, researchgate.net |
| Topoisomerase II | DNA Replication/Repair | Altered Expression, Inhibited Activity | oup.com, researchgate.net |
| COX1, COX3, ATP6 (mtDNA) | Mitochondrial Respiration | Mutation | oup.com, researchgate.net |
| Nrf2 | Antioxidant Response | Increased Expression/Activation | mdpi.com, nih.gov |
| HO-1 | Antioxidant Response, Heme Catabolism | Increased Expression | mdpi.com, nih.gov |
| Wnt1 | Cell Fate, Proliferation | Suppressed Expression | nih.gov |
| β-catenin | Cell Adhesion, Gene Expression | Suppressed Expression | nih.gov |
| c-MYC | Cell Proliferation, Apoptosis | Implicated in Apoptotic Pathway | nih.gov |
| NAD(P)H dehydrogenase, quinone 1 | Oxidative Stress Response | Responsive Gene | nih.gov |
| Prolyl 4-hydroxylase, beta polypeptide | Collagen Synthesis | Responsive Gene | nih.gov |
This compound has been shown to exert toxic effects on adrenal cells, specifically impacting the biosynthesis of aldosterone (B195564). researchgate.net The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade for regulating blood pressure and electrolyte balance, with angiotensin II (Ang II) being a key stimulator of aldosterone production. researchgate.netresearchgate.netnih.govtohoku.ac.jp
In vitro studies on porcine adrenocortical cells demonstrate that this compound can downregulate the expression of aldosterone synthase (CYP11B2), the final and rate-limiting enzyme in the aldosterone biosynthetic pathway. researchgate.netresearchgate.net This inhibition of aldosterone synthesis appears to be linked to the oxidative stress and cellular apoptosis induced by QCT. researchgate.net Interestingly, while QCT suppresses key enzymes in the steroidogenic pathway, it may also induce a compensatory mechanism. Research has noted that the gene expression for angiotensin (ANG) can increase following QCT treatment, possibly in response to the reduced aldosterone secretion. researchgate.net This suggests that this compound influences the RAAS pathway at multiple points, affecting not only the adrenal production of aldosterone but also potentially the upstream signaling components. researchgate.net
Table 2: this compound's Impact on the Aldosterone Biosynthesis Pathway
| Component | Role in Aldosterone Synthesis | Observed Effect of this compound | Reference |
| Aldosterone Synthase (CYP11B2) | Final enzyme in aldosterone production | Downregulated expression | researchgate.net |
| Angiotensin (ANG) mRNA | Precursor to Angiotensin II, stimulates aldosterone | Increased expression (compensatory) | researchgate.net |
| Adrenal Cell Viability | Necessary for hormone production | Apoptosis and cell death induced | researchgate.net |
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. mdpi.comthermofisher.comnih.gov The main MAPK subgroups include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com
Research indicates that this compound toxicity involves the modulation of these kinase cascades. researchgate.net Specifically, the p38 MAPK pathway has been identified as a key player. mdpi.com Studies have shown that QCT exposure can lead to the phosphorylation and activation of p38. mdpi.com This activation is linked to the cellular response to oxidative stress and apoptosis. For instance, quercetin (B1663063) has been shown to protect against this compound-induced cytotoxicity by activating the p38/Nrf2/HO-1 pathway. mdpi.com The ERK and JNK pathways are also known to be critical in mediating cellular responses to various stimuli and can exhibit crosstalk with the p38 pathway, suggesting they may also be involved in the complex cellular response to this compound. qiagen.comfrontiersin.org Furthermore, this compound has been found to suppress the Wnt/β-catenin signaling pathway, which can interact with other kinase-driven pathways. nih.gov The activation of Protein Kinase C (PKC) is often an upstream event for MAPK activation, suggesting its potential involvement in the initial response to QCT. qiagen.com
Table 3: Kinase Signaling Cascades Implicated in this compound's Effects
| Kinase Pathway | General Function | Involvement in this compound Response | Reference |
| p38 MAPK | Stress Response, Apoptosis, Inflammation | Activated by this compound | mdpi.com, researchgate.net |
| ERK | Proliferation, Differentiation | Potential involvement through crosstalk | qiagen.com, frontiersin.org |
| JNK | Stress Response, Apoptosis | Potential involvement through crosstalk | qiagen.com, frontiersin.org |
| PKC | Signal Transduction, MAPK Activation | Potential upstream activator | qiagen.com |
| Wnt/β-catenin | Development, Cell Fate | Suppressed by this compound | nih.gov |
Perturbations in Aldosterone Biosynthesis Pathways
Mechanisms of Oxidative Stress Induction by this compound
A primary mechanism underlying the toxicity of this compound and other quinoxaline (B1680401) 1,4-di-N-oxides is the induction of oxidative stress. mdpi.comtandfonline.com This state of cellular imbalance occurs when the generation of pro-oxidant species overwhelms the cell's antioxidant defense systems. nih.gov
This compound has been consistently shown to trigger the generation of reactive oxygen species (ROS) in various cell types, including hepatocytes. mdpi.comnih.govresearchgate.netresearchgate.net The metabolic processing of this compound is believed to be a key source of this ROS production. oup.comresearchgate.net Studies have demonstrated that the metabolism of QCT leads to the formation of specific ROS, including superoxide (B77818) anions (O2˙−) and highly reactive hydroxyl radicals (OH˙). oup.comresearchgate.net
These free radicals can directly damage cellular macromolecules. oup.com For example, they can attack DNA bases, leading to the formation of adducts like 8-hydroxy-deoxyguanine (8-OHdG), which is a marker of oxidative DNA damage. oup.comresearchgate.net This damage can result in DNA strand breaks. researchgate.net Mitochondria are both a major source and a primary target of ROS. mdpi.com this compound-induced mitochondrial DNA mutations can impair the oxidative phosphorylation process, leading to a vicious cycle of further ROS production. mdpi.comoup.com The increased intracellular ROS levels are a key mediator of the cytotoxic and genotoxic effects observed with this compound exposure. nih.gov
Cells possess sophisticated endogenous antioxidant systems to counteract oxidative stress. mdpi.com this compound exposure not only increases ROS production but also disrupts these protective pathways. nih.gov It has been shown to damage the antioxidant defense capabilities of cells by reducing the activities of key endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govoup.com Furthermore, QCT treatment can deplete the levels of glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, and increase levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comnih.gov
The Keap1-Nrf2-ARE signaling pathway is a master regulator of the cellular antioxidant response. nih.govresearchgate.net Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of numerous antioxidant and cytoprotective genes via the Antioxidant Response Element (ARE). nih.govnih.gov While QCT-induced oxidative stress can lead to an initial activation of the Nrf2/HO-1 pathway as a defense mechanism, prolonged or high-level exposure can overwhelm this system, leading to its dysregulation and contributing to cellular damage. mdpi.comnih.govresearchgate.net Studies show that while quercetin can bolster this pathway to protect against QCT, the compound itself can lead to a state where these defenses are insufficient. mdpi.comnih.gov
Table 4: Effects of this compound on Endogenous Antioxidant Pathways
| Component | Function | Observed Effect of this compound | Reference |
| Superoxide Dismutase (SOD) | Converts O2˙− to H2O2 | Decreased Activity | mdpi.com, oup.com, nih.gov |
| Catalase (CAT) | Decomposes H2O2 to H2O and O2 | Decreased Activity | mdpi.com, oup.com, nih.gov |
| Glutathione (GSH) | Non-enzymatic antioxidant, detoxification | Decreased Levels | mdpi.com, nih.gov |
| Malondialdehyde (MDA) | Marker of lipid peroxidation | Increased Levels | mdpi.com, nih.gov |
| Nrf2/HO-1 Pathway | Master antioxidant response pathway | Modulated/Activated as a stress response | mdpi.com, nih.gov, researchgate.net |
Generation of Reactive Oxygen Species (ROS)
Studies on DNA Interaction and Integrity
This compound (QCT), a quinoxaline 1,4-dioxide derivative, has been the subject of research regarding its genotoxic potential and its interactions with cellular DNA. oup.comoup.com Studies have explored its capacity to cause DNA damage through various direct and indirect mechanisms at the molecular level.
The genotoxicity of this compound is significantly linked to its metabolic activation, which produces reactive oxygen species (ROS). oup.comresearchgate.net Research indicates that QCT induces the generation of superoxide (O₂˙⁻) and hydroxyl (OH˙) radicals during its metabolic processing. oup.comnih.gov These highly reactive radicals can then attack DNA bases, with a particular affinity for guanine. nih.gov This interaction leads to the formation of oxidative DNA lesions, most notably 8-hydroxy-deoxyguanine (8-OHdG), a well-established biomarker of oxidative DNA damage. oup.comnih.gov The accumulation of 8-OHdG and other oxidative lesions results in DNA strand breakage. nih.govresearchgate.net
Topoisomerase II (topo II) is a crucial enzyme that manages DNA topology during replication and transcription by creating and religating double-strand breaks. researchgate.net Research has demonstrated that this compound acts as an inhibitor of this enzyme. oup.comnih.gov In studies using nuclear extracts from HepG2 cells, QCT markedly reduced the activity of topo II. oup.comresearchgate.netresearchgate.net This was observed by the enzyme's inability to convert catenated pBR322 DNA into its decatenated form. oup.comresearchgate.netnih.gov
The proposed mechanism for this inhibition involves this compound's electrostatic binding to the DNA groove, which in turn affects the dissociation of topo II from the DNA strand after the cleavage step. oup.comresearchgate.net By stabilizing the DNA-topo II complex, this compound prevents the religation of the DNA strands, effectively acting as a topoisomerase poison. oup.comresearchgate.netnih.gov This inhibition of topo II activity disrupts DNA replication, contributing significantly to the compound's genotoxic effects. oup.comresearchgate.net
Exposure to this compound has been shown to alter the expression of a suite of genes that are critical for DNA replication and the DNA damage response. researchgate.netnih.gov In HepG2 cells treated with QCT, changes in the expression levels of genes such as PCNA, Gadd45, and topo II have been reported. oup.comnih.govresearchgate.net These genes are integral to DNA synthesis and cell cycle checkpoint control. researchgate.net Further transcriptomic studies have identified up to 160 this compound-responsive genes involved in processes like cell proliferation, oxidative stress, and apoptosis. researchgate.net Incomplete DNA synthesis resulting from the altered expression of replication-related genes can lead to an arrest of the cell cycle in the S phase. egh.net.cn
| Gene Symbol | Gene Name | Function | Effect of this compound Exposure |
|---|---|---|---|
| PCNA | Proliferating Cell Nuclear Antigen | DNA synthesis and repair | Expression altered. oup.comnih.gov |
| Gadd45 | Growth Arrest and DNA Damage-inducible 45 | DNA repair, cell cycle control | Expression altered. oup.comnih.gov |
| Topo II | Topoisomerase II | DNA topology modulation, replication | Expression altered. oup.comnih.gov |
| NQO1 | NAD(P)H Dehydrogenase, Quinone 1 | Oxidative stress response | Identified as a QCT-responsive gene. researchgate.net |
| P4HB | Prolyl 4-Hydroxylase, Beta Polypeptide | Protein folding, cellular stress response | Identified as a QCT-responsive gene. researchgate.net |
The genotoxic effects of this compound are not confined to the nuclear genome; the compound also significantly impacts the integrity of mitochondrial DNA (mtDNA). researchgate.netnih.gov Mitochondria are a primary site of ROS production, and they are also a key target for ROS-induced damage. nih.gov Studies have found that this compound can target mitochondria and induce mutations in several mtDNA genes, specifically COX1, COX3, and ATP6. oup.comnih.govresearchgate.net These genes encode essential subunits of the mitochondrial respiratory chain complexes. researchgate.net Mutations in these genes can impair the function of the electron transport chain, leading to a subsequent increase in ROS production, which creates a vicious cycle of further mitochondrial damage and oxidative stress. oup.comnih.govresearchgate.net
This compound belongs to a class of synthetic antibacterial agents known as quinoxaline 1,4-dioxides (QdNOs). nih.govresearchgate.net A critical factor influencing the genotoxicity of these compounds is their metabolic deoxidation rate. nih.gov Research comparing several QdNOs, including this compound, carbadox (B606473) (CBX), olaquindox (B1677201) (OLA), mequindox (B78584) (MEQ), and cyadox (CYA), has revealed an inverse relationship between the rate of deoxidation and the extent of DNA damage. nih.govresearchgate.net
Compounds that are deoxidized more rapidly tend to exhibit lower toxicity. researchgate.netresearchgate.net The deoxidation can occur in two steps, yielding desoxy and bidesoxy metabolites. nih.gov Studies using rat and pig liver microsomes found that under low oxygen conditions, this compound had the slowest deoxidation rate among the tested QdNOs. nih.govresearchgate.net This slow metabolic breakdown correlates with its higher potential to induce oxidative stress and DNA damage, as the parent compound persists longer, allowing for greater generation of ROS. researchgate.netnih.govresearchgate.net
| Microsome Source | Metabolite Type | Rank Order of Deoxidation Rate (Slowest to Fastest) |
|---|---|---|
| Rat Liver | Desoxy & Bidesoxy | QCT < CBX < MEQ < OLA < CYA. nih.govresearchgate.net |
| Pig Liver | Desoxy & Bidesoxy | QCT < MEQ < CBX < OLA < CYA. nih.govresearchgate.net |
Impact on Mitochondrial DNA (mtDNA) Integrity
Mechanisms of Autophagy Induction by this compound
Autophagy is a cellular catabolic process for degrading and recycling cellular components. This compound has been identified as an inducer of autophagy, a process that appears to be a death-promoting mechanism in treated cells. nih.govtandfonline.com The induction occurs in a time- and dose-dependent manner and is mediated by at least two distinct signaling pathways. chemicalbook.comnih.gov
One primary mechanism involves the induction of endoplasmic reticulum (ER) stress. chemicalbook.comnih.govresearchgate.net this compound treatment leads to the upregulation of ER stress markers such as immunoglobulin heavy chain binding protein (BiP) and C/EBP homologous protein (CHOP). chemicalbook.comresearchgate.net This stress activates the transcription factor ATF6 (Activating Transcription Factor 6). chemicalbook.comnih.gov Activated ATF6 upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). chemicalbook.comresearchgate.net DAPK1, in turn, stimulates the trafficking of the mammalian Atg9a protein, which is critical for the delivery of membranes to form the autophagosome. chemicalbook.comnih.govresearchgate.net This entire cascade, from ER stress to ATF6 and DAPK1 activation, links this compound to the activation of the core autophagy machinery. chemicalbook.com
A second pathway implicated in this compound-induced autophagy involves the AKT/TSC2/p70S6K signaling axis. nih.govtandfonline.com This study demonstrated that exposure to this compound leads to the formation of autophagosomes and the modulation of key autophagy proteins like LC3 and Beclin-1. nih.gov The research concluded that the AKT/TSC2/p70S6K pathway mediates this response. nih.govtandfonline.com Interestingly, inhibiting autophagy in this compound-treated cells resulted in increased cell viability and decreased apoptosis, suggesting that in this context, autophagy promotes cell death. nih.govtandfonline.com
| Pathway | Key Protein/Component | Role in this compound-Induced Autophagy |
|---|---|---|
| ER Stress Pathway | BiP/CHOP | Markers of ER stress induced by this compound. chemicalbook.comnih.gov |
| ATF6 | ER stress sensor; activated by this compound to upregulate DAPK1. chemicalbook.comnih.gov | |
| DAPK1 | Upregulated by ATF6; stimulates mAtg9a trafficking. chemicalbook.comnih.gov | |
| mAtg9a | Transmembrane protein essential for autophagosome formation. chemicalbook.comresearchgate.net | |
| AKT/TSC2/p70S6K Pathway | AKT | A key signaling kinase in the pathway mediating autophagy. nih.govtandfonline.com |
| TSC2 | Knockdown of TSC2 attenuates this compound-induced autophagy. nih.govtandfonline.com | |
| p62, Beclin-1, LC3 | Core autophagy proteins whose levels/conversion are modulated by this compound. nih.govtandfonline.com |
Interplay with Endoplasmic Reticulum (ER) Stress Signaling Pathways
This compound has been shown to induce endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. researchgate.netdntb.gov.ua This disruption of ER homeostasis activates a complex signaling network known as the Unfolded Protein Response (UPR). researchgate.netfrontiersin.org The UPR is primarily mediated by three ER-transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). researchgate.netqiagen.com Under normal conditions, these sensors are kept inactive by binding to the ER chaperone protein BiP (also known as GRP78). researchgate.netqiagen.com
Research indicates that exposure to this compound leads to the upregulation of key ER stress markers, including BiP and C/EBP homologous protein (CHOP). researchgate.netnih.gov Studies have also observed increased transcription of BiP and other UPR target genes like HerpUD and sec24D in response to this compound treatment. researchgate.netnih.gov
While the UPR has three main branches, evidence points to a significant role for the ATF6 pathway in this compound's mechanism of action. nih.govresearchgate.netchemicalbook.com Upon ER stress, ATF6 is released from BiP, translocates to the Golgi apparatus for cleavage, and its active form moves to the nucleus to regulate gene expression. researchgate.netfrontiersin.org Investigations have demonstrated that this compound treatment results in the cleavage of ATF6. nih.govchemicalbook.com This activation of the ATF6 pathway is a critical link between this compound-induced ER stress and other cellular processes, such as autophagy. researchgate.netchemicalbook.com
Analysis of Autophagy-Related Gene and Protein Expression
This compound is a known inducer of autophagy, a cellular self-degradation process that removes damaged organelles and protein aggregates. nih.govchemicalbook.comnih.gov This process is tightly regulated by a series of autophagy-related (Atg) genes and proteins. The induction of autophagy by this compound appears to be a direct consequence of the ER stress it causes. nih.govchemicalbook.com
Key findings demonstrate that this compound treatment increases the conversion of microtubule-associated protein light chain 3 from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.net The ratio of LC3-II to LC3-I is a widely used marker for autophagic activity. mdpi.com Furthermore, the expression of other crucial autophagy proteins, such as Beclin-1, is also elevated. nih.govbiocrick.com
Mechanistic studies have elucidated that this compound-induced autophagy is mediated through the ER stress-activated ATF6 pathway. researchgate.netchemicalbook.com Activated ATF6 upregulates the expression of Death-associated protein kinase 1 (DAPK1). nih.govresearchgate.net DAPK1, in turn, modulates the trafficking of mAtg9a, a transmembrane protein essential for the formation of autophagosomes. researchgate.netchemicalbook.com Knockdown experiments targeting either ATF6 or DAPK1 have been shown to decrease the this compound-induced conversion of LC3, confirming the critical role of the ATF6/DAPK1 signaling axis in this process. nih.govresearchgate.netchemicalbook.com
Investigations into Apoptotic Pathway Activation
This compound is capable of inducing apoptosis, or programmed cell death, through the activation of multiple signaling pathways. nih.gov Evidence suggests that both the intrinsic and extrinsic apoptotic pathways are involved in its cytotoxic effects. researchgate.netscispace.com
Characterization of Intrinsic (Mitochondria-Dependent) Apoptotic Pathways
The intrinsic apoptotic pathway is initiated by cellular stress that converges on the mitochondria. nih.gov Research has established that this compound induces mitochondrial-dependent apoptosis. researchgate.netnih.gov This process involves the dissipation of the mitochondrial membrane potential, a critical event that leads to mitochondrial outer membrane permeabilization. nih.govresearchgate.net
A key regulatory step in this pathway is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies consistently show that this compound elevates the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) protein levels. nih.govmdpi.comresearchgate.net This increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net Once in the cytosol, cytochrome c triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway. researchgate.netmdpi.comnih.gov
Exploration of Extrinsic (Mitochondria-Independent) Apoptotic Pathways
The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. nih.gov this compound has also been found to trigger this mitochondria-independent pathway. nih.govresearchgate.net
Studies have shown that this compound treatment leads to the upregulation of Tumor Necrosis Factor-alpha (TNF-α) and its corresponding receptor, TNFR1. nih.gov The interaction between TNF-α and TNFR1 is a classic trigger for the extrinsic pathway. This engagement leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, the initiator caspase for this pathway. nih.govnih.gov The activation of caspase-8 has been observed in cells treated with this compound, confirming the involvement of the extrinsic pathway in its mechanism of action. nih.govresearchgate.netsigmaaldrich.com
Activation and Role of Caspase Cascade
Both the intrinsic and extrinsic apoptotic pathways ultimately converge on a common cascade of executioner caspases. nih.gov Caspases are a family of cysteine proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net
The activation of initiator caspases (caspase-9 from the intrinsic pathway and caspase-8 from the extrinsic pathway) leads to the cleavage and activation of the primary executioner caspase, caspase-3. nih.govresearchgate.net The activation of caspase-3 is a central event in this compound-induced apoptosis and has been widely documented. researchgate.netmdpi.comnih.govresearchgate.net Activated caspase-3 is responsible for cleaving critical cellular proteins, including poly (ADP-ribose) polymerase (PARP), a process that facilitates cellular disassembly and is a hallmark of apoptosis. nih.govnih.govresearchgate.net The observed cascade activation of caspase-9, -8, and -3 highlights a comprehensive apoptotic response induced by this compound. nih.gov
Modulation of Apoptotic Regulatory Proteins (e.g., VDAC1, Bax/Bcl-2 Ratio, Wnt/β-catenin)
Beyond the core apoptotic machinery, this compound modulates several key regulatory proteins that influence the cell's decision to undergo apoptosis.
VDAC1: The voltage-dependent anion channel 1 (VDAC1), located in the outer mitochondrial membrane, plays a crucial role in mitochondrial-mediated apoptosis. Research reveals that this compound induces the oligomerization of VDAC1, a process that contributes to the release of cytochrome c. researchgate.netnih.gov This VDAC1 oligomerization has been shown to be dependent on the generation of reactive oxygen species (ROS). nih.gov
Bax/Bcl-2 Ratio: As mentioned previously, this compound significantly modulates the balance of the Bcl-2 family of proteins. It consistently causes an upregulation of the pro-apoptotic protein Bax and/or a downregulation of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift results in an elevated Bax/Bcl-2 ratio, which is a critical determinant for initiating the intrinsic apoptotic pathway by promoting mitochondrial permeabilization. nih.govresearchgate.net
Wnt/β-catenin: The Wnt/β-catenin signaling pathway is essential for cell proliferation and survival. mdpi.comfrontiersin.org Studies have demonstrated that this compound suppresses the Wnt1/β-catenin pathway. researchgate.netnih.gov This inhibition is linked to its ability to induce mitochondrial apoptosis. Furthermore, the suppression of this survival pathway by this compound appears to be connected to ROS-dependent VDAC1 oligomerization, linking mitochondrial events directly to the inhibition of pro-survival signaling. nih.gov
Data Tables
Table 1: Effect of this compound on Key Apoptotic Proteins
| Protein/Ratio | Cellular Location | Pathway | Effect of this compound | References |
| Bax/Bcl-2 Ratio | Mitochondria | Intrinsic | Increased | nih.govresearchgate.netmdpi.com |
| Cytochrome c | Mitochondria/Cytosol | Intrinsic | Release to Cytosol | nih.govresearchgate.netnih.gov |
| Caspase-9 | Cytosol | Intrinsic | Activated/Cleaved | researchgate.netmdpi.comnih.gov |
| TNF-α/TNFR1 | Cell Membrane | Extrinsic | Upregulated | nih.gov |
| Caspase-8 | Cytosol | Extrinsic | Activated/Cleaved | nih.govresearchgate.netnih.gov |
| Caspase-3 | Cytosol | Common | Activated/Cleaved | researchgate.netmdpi.comnih.gov |
| PARP | Nucleus | Common | Cleaved | nih.govnih.govresearchgate.net |
| VDAC1 | Mitochondria | Intrinsic | Oligomerization | researchgate.netnih.gov |
| β-catenin | Cytosol/Nucleus | Survival | Suppressed | researchgate.netnih.gov |
Table 2: Effect of this compound on ER Stress and Autophagy Markers
| Protein/Process | Cellular Process | Effect of this compound | References |
| BiP/GRP78 | ER Stress | Upregulated | researchgate.netnih.gov |
| CHOP | ER Stress | Upregulated | researchgate.netnih.gov |
| ATF6 | ER Stress | Cleaved/Activated | nih.govchemicalbook.com |
| LC3-II/LC3-I Ratio | Autophagy | Increased | nih.govresearchgate.net |
| Beclin-1 | Autophagy | Upregulated | nih.govbiocrick.com |
| DAPK1 | Autophagy | Upregulated | nih.govresearchgate.net |
Cellular Viability and Proliferation Studies in Preclinical Models
The preclinical assessment of this compound has involved numerous studies focusing on its impact on the fundamental cellular processes of viability and proliferation. These investigations have been conducted across a variety of cell types in controlled laboratory settings to understand its cytotoxic potential.
In Vitro Responses in Diverse Cell Lines (e.g., HepG2, NCI-H295R, Vero, V79, L02)
In vitro studies using established cell lines have been instrumental in characterizing the cytotoxic effects of this compound. Research has consistently shown that this compound can inhibit cell proliferation and reduce cell viability in a manner that is dependent on both dose and time. nih.govresearchgate.net The compound has demonstrated potent cytotoxic effects across a range of cell lines, including human liver cells (HepG2, L02), monkey kidney cells (Vero), Chinese hamster lung fibroblasts (V79), and human adrenocortical cells (NCI-H295R). researchgate.netnih.gov
HepG2 (Human Hepatoma) Cells: Studies on human hepatoma HepG2 cells have revealed that this compound exerts significant genotoxic and cytotoxic effects. nih.govresearchgate.net The compound inhibits cell proliferation and reduces cell survival in a dose- and time-dependent manner. nih.gov Investigations have found that HepG2 cells are more sensitive to this compound compared to V79 cells. researchgate.net The underlying mechanism for this cytotoxicity in HepG2 cells is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis through a mitochondrial-dependent pathway. researchgate.netfrontiersin.org Further research has shown that this compound can induce autophagy in HepG2 cells through the endoplasmic reticulum (ER) stress signaling pathway. chemicalbook.com
L02 (Human Liver) Cells: In the human liver cell line L02, this compound treatment has been shown to significantly decrease cell viability in a dose-dependent fashion. nih.govresearchgate.net For instance, a 24-hour treatment with this compound at concentrations ranging from 2.5 to 15 µg/mL resulted in a progressive reduction in cell viability. nih.govresearchgate.net The cytotoxic effects in L02 cells are associated with induced oxidative stress and genotoxicity. scispace.commdpi.com
| This compound Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 2.5 | 90.3 |
| 5.0 | 64.2 |
| 7.5 | 49.8 |
| 10.0 | 34.1 |
| 15.0 | 15.3 |
Vero (African Green Monkey Kidney) Cells: Vero cells have also been used to evaluate the cytotoxicity of this compound. researchgate.net Studies demonstrated that this compound has severe inhibitory effects on these cells, which are dependent on both the dose and duration of exposure. researchgate.net When compared with other quinoxaline-1,4-dioxides like olaquindox and carbadox, this compound showed the highest cytotoxicity in Vero cells. researchgate.net The cytotoxic effects of this compound in Vero cells have been linked to the induction of DNA damage and chromosomal damage. researchgate.net
V79 (Chinese Hamster Lung) Cells: Chinese hamster V79 cells have been utilized in genotoxicity studies of this compound and related compounds. researchgate.netfrontiersin.org When comparing the sensitivity of V79 cells and HepG2 cells to this compound, research indicated that HepG2 cells are more sensitive. researchgate.net
NCI-H295R (Human Adrenocortical Carcinoma) Cells: The NCI-H295R cell line, which is derived from a human adrenal cortex carcinoma, has been identified as being susceptible to the cytotoxic effects of this compound. researchgate.netnih.gov This cell line is a model for studying steroidogenesis, and research has shown its responsiveness to various compounds. science.govagrobiotech.sk While specific quantitative data on this compound's effect on the proliferation of NCI-H295R cells is part of broader toxicity screenings, the cells are noted to be sensitive to the compound's cytotoxic actions. researchgate.netnih.gov
| Cell Line | Origin | Observed Effects of this compound | Reference |
|---|---|---|---|
| HepG2 | Human Hepatoma | Inhibits proliferation and survival; induces DNA damage, apoptosis, and autophagy. More sensitive than V79 cells. | nih.govresearchgate.net |
| L02 | Human Liver | Dose-dependent reduction in cell viability; induces oxidative stress and genotoxicity. | nih.govresearchgate.netscispace.com |
| Vero | African Green Monkey Kidney | Dose- and time-dependent inhibition of viability; induces DNA and chromosomal damage. Highest cytotoxicity compared to carbadox and olaquindox. | researchgate.net |
| V79 | Chinese Hamster Lung | Used in genotoxicity assays; less sensitive to this compound than HepG2 cells. | researchgate.net |
| NCI-H295R | Human Adrenocortical Carcinoma | Exhibits cytotoxic effects. | researchgate.netnih.gov |
Preclinical Metabolism and Disposition Research of Quinocetone
Comprehensive Identification and Structural Characterization of Metabolites
The biotransformation of quinocetone (B1679962) is extensive, leading to a large number of metabolites across different species. As of recent reviews, up to 56 metabolites of QCT have been identified in animals such as pigs, rats, chickens, ducks, and carp (B13450389). acs.org The identification and structural elucidation of these metabolites have been primarily accomplished using advanced analytical techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS). researchgate.net
In swine urine alone, thirty-one metabolites were identified, many for the first time, revealing complex metabolic pathways. researchgate.net A comprehensive analysis across species has identified common and species-specific metabolites. For instance, in pigs, 43 metabolites have been detected, while 32 were found in rats and 11 in chickens. acs.org Key metabolites consistently identified across multiple species include 1-desoxythis compound (the result of a single N-oxide reduction) and dideoxythis compound (resulting from the reduction of both N-oxide groups). acs.orgnih.gov Other significant metabolites arise from hydroxylation, and reduction of the carbonyl group and the side-chain double bond. nih.gov
The major metabolites found in the tissues of different animal species are summarized below. nih.govresearchgate.net
Table 1: Major Tissue Metabolites of this compound in Various Animal Models
| Animal Model | Major Metabolites Identified in Tissues |
|---|---|
| Rats | Q2, Q4, Q5, Q8, Q9 |
| Pigs | Q1, Q2, Q3, Q4, Q5 |
| Broilers | Q1, Q2, Q3, Q4, Q7 |
| Carp | Q1, Q2 |
(Note: The specific structures for all numbered metabolites (Q1, Q3, etc.) are not consistently defined across all public literature, but Q2 is commonly identified as dideoxythis compound and Q5 as 1-desoxythis compound). acs.org
Detailed studies in swine have identified metabolites such as 1-desoxythis compound and its hydroxylated forms in abundance. researchgate.net The structural characterization confirms that the primary metabolic attacks occur on the quinoxaline (B1680401) N-oxide core and the propenoyl side chain. researchgate.netnih.gov
In Vitro Metabolic Pathway Analysis and Biotransformation Characteristics
In vitro studies using liver microsomes from various species have been instrumental in elucidating the specific enzymatic processes involved in this compound metabolism. Research with rat liver microsomes has demonstrated that this compound undergoes significant biotransformation, leading to the formation of multiple metabolites. researchgate.net These in vitro systems confirmed that the main metabolic pathways include the reduction of the N-oxide groups and hydroxylation reactions. researchgate.netresearchgate.net
Analysis of metabolic pathways in vitro has pinpointed the 2-propenyl and N→O groups as the principal sites for metabolic reactions. nih.govbiocrick.comnih.gov In porcine adrenocortical cells, LCMS-IT-TOF analysis did not detect desoxy metabolites, suggesting that the toxic effects observed in these specific cells are likely caused by the parent compound itself before significant metabolism occurs, or that the metabolites are formed elsewhere. nih.gov
Studies focusing on specific enzyme involvement have been conducted in chickens. Research using chicken liver microsomes has shown that cytochrome P450 enzymes, specifically CYP1A4 and CYP1A5, are involved in the oxidative metabolism of this compound. nih.gov
CYP1A5 was found to generate three different hydroxylated metabolites of this compound. nih.gov
CYP1A4 produced only one hydroxylated metabolite on the phenyl ring. nih.gov
These findings indicate that CYP1A5 plays a more significant role in the hydroxylation of this compound in chickens. nih.gov The primary biotransformation pathways observed for this compound are N-oxide group reduction, carbonyl reduction, double bond reduction, and hydroxylation. nih.govingentaconnect.com
In Vivo Tissue Distribution and Elimination Kinetics in Animal Models
In vivo studies have tracked the disposition of this compound and its metabolites following administration in several animal species, including rats, pigs, broilers, ducks, and various types of carp. nih.govnih.gov
Following oral administration of radiolabeled this compound, radioactivity is distributed throughout all tissues. nih.govresearchgate.net In ducks, this compound and its major metabolites were found to be widely distributed in tissues, with the parent compound being the primary analyte in the stomach, intestine, spleen, and lung, while the metabolite 3‐methyl‐quinoxaline‐2‐carboxylic acid (MQCA) was predominant in the liver, kidney, and heart. researchgate.net A study in three species of carp (crucian, common, and grass carp) showed a similar distribution pattern, with tissue concentrations in the order of liver > kidney > muscle. nih.gov
Residue depletion studies are critical for understanding how long the parent drug and its metabolites remain in edible tissues. After repeated oral administration, the majority of this compound-related radioactivity is cleared from most tissues within 7 days. nih.govresearchgate.net However, elimination is slowest from the liver and kidney. nih.govresearchgate.net
A residue depletion study in pigs, broilers, and carp analyzed this compound and five of its major metabolites. nih.govacs.org The results showed that the parent compound, 1-desoxythis compound, carbonyl-reduced 4-desoxythis compound, 3-methylquinoxaline-2-carboxylic acid, and carbonyl-reduced dideoxythis compound were depleted relatively quickly from tissues. nih.gov In contrast, dideoxythis compound was found to persist for a significantly longer time, particularly in the liver, identifying the liver as a primary target tissue for residues. nih.govacs.org In a separate study in swine, this compound and its metabolites were eliminated more slowly from muscle compared to other tissues, and the metabolite 3-methyl-styryl ketone-quinoxaline -N4-monoxide had the longest elimination half-life of 39.50 hours in pig muscle. scau.edu.cn
Pharmacokinetic studies reveal that this compound is generally absorbed and eliminated rapidly, while its metabolites can have different elimination profiles. researchgate.netchemicalbook.com After oral administration to pigs, this compound was quickly absorbed and metabolized. researchgate.net
The elimination kinetics of this compound and its primary metabolite, 1-desoxythis compound, have been compared in pigs.
Table 2: Comparative Elimination Half-Lives (T½) in Pigs
| Compound | Administration Route | Elimination Half-Life (T½) (hours) |
|---|---|---|
| This compound | Intravenous | 2.24 ± 0.24 |
| Oral | 2.91 ± 0.29 | |
| 1-desoxythis compound | Intravenous | 5.23 ± 0.56 |
| Oral | 11.85 ± 2.89 |
Source: researchgate.net
This data clearly shows that the metabolite 1-desoxythis compound has a significantly longer elimination half-life than the parent compound, especially after oral administration. researchgate.net
In different carp species, the elimination half-life of the parent compound also varied significantly.
Table 3: Pharmacokinetic Parameters of this compound in Carp Species
| Parameter | Crucian Carp | Common Carp | Grass Carp |
|---|---|---|---|
| Elimination Half-Life (t½β) (h) | 133.97 | 63.55 | 40.76 |
| Max Concentration (Cmax) (µg/mL) | 0.315 | 0.182 | 0.139 |
| Time to Cmax (Tp) (h) | 1.45 | 0.96 | 1.08 |
| Area Under Curve (AUC) (µg·h/mL) | 12.35 | 5.99 | 4.52 |
Source: nih.gov
In swine, the elimination of four major metabolites (Q1, Q2, Q7, Q39) suggests that the parent compound is primarily metabolized within 12 hours and then gradually excreted along with its main metabolites. researchgate.netscispace.com The rapid excretion of this compound and its major metabolites occurs in the liver, kidney, and muscle of swine. researchgate.netscispace.com
Q & A
Q. What criteria should guide the inclusion of this compound data in systematic reviews?
- Methodological Answer : Apply PRISMA 2020 guidelines with inclusion criteria: (1) peer-reviewed studies with full-text availability; (2) in vivo/in vitro models; (3) quantitative endpoints (e.g., weight gain, toxicity indices). Exclude studies lacking control groups or sourced from non-indexed journals. ’s screening protocol (e.g., excluding “predatory” journals) is a model .
Q. How to contextualize this compound’s efficacy against emerging alternatives (e.g., phytogenic additives)?
- Methodological Answer : Conduct head-to-head trials with factorial designs (e.g., 2x2: this compound vs. oregano oil). Use mixed-effects models to compare growth rates and cost-efficacy ratios. ’s technical indicators (e.g., 50–70% diarrhea reduction) provide a baseline for non-inferiority testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
